Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate

Description

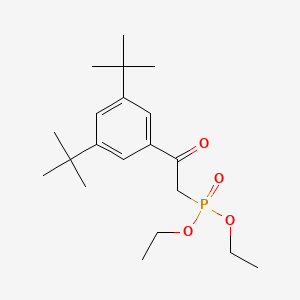

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate is a phosphonate ester featuring a 3,5-di-tert-butylphenyl group attached to a 2-oxoethylphosphonate backbone. Its synthesis typically involves the Michaelis-Arbuzov reaction between α-bromoacetophenone derivatives and triethyl phosphite, followed by purification via column chromatography .

Properties

Molecular Formula |

C20H33O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-(3,5-ditert-butylphenyl)-2-diethoxyphosphorylethanone |

InChI |

InChI=1S/C20H33O4P/c1-9-23-25(22,24-10-2)14-18(21)15-11-16(19(3,4)5)13-17(12-15)20(6,7)8/h11-13H,9-10,14H2,1-8H3 |

InChI Key |

PSFYAOJGSHGYLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with 3,5-di-tert-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of polymers, flame retardants, and other industrial chemicals[][6].

Mechanism of Action

The mechanism by which Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The aryl substituent on the 2-oxoethylphosphonate scaffold dictates electronic and steric behavior. Key analogues include:

*Yield estimated based on similar procedures in ; †Yield reduced due to Perkow side reaction .

- Electron-withdrawing groups (e.g., cyano in compound 2, chloro in 4r) polarize the carbonyl group, increasing electrophilicity but may reduce stability under basic conditions.

- Steric effects : The 3,5-di-tert-butyl groups in the main compound hinder access to the carbonyl, reducing reactivity in sterically demanding reactions compared to less bulky analogues .

Physicochemical Properties

- Solubility: The tert-butyl groups in the main compound enhance lipophilicity, reducing solubility in polar solvents (e.g., acetonitrile) compared to methoxy or cyano analogues .

- NMR Characteristics: Main compound: Expected downfield shifts for tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm) . 4-Cyanophenyl analogue (2): Distinctive CN stretch in IR (~2240 cm⁻¹) and deshielded aromatic protons (δ ~8.0 ppm) . Dichlorophenyl analogue (4r): Split signals for aromatic protons due to asymmetric substitution .

Biological Activity

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of diethyl phosphite with appropriate aromatic aldehydes. For instance, one method includes the Kabachnik–Fields reaction, which combines substituted salicylaldehydes or naphthaldehydes with di-n-alkylamine and di- or trialkylphosphites in the presence of a catalyst . The yields of such reactions can vary significantly based on the choice of solvents and reaction conditions.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that compounds in the phosphonate class can act as effective free radical scavengers, which is crucial for mitigating oxidative stress in biological systems. The presence of bulky tert-butyl groups enhances this activity by stabilizing reactive intermediates .

Enzyme Inhibition

Phosphonates are known for their ability to inhibit various enzymes. Specifically, studies have shown that derivatives of phosphonates can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Antimicrobial Activity

Some phosphonates demonstrate antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Case Studies

- Inhibition of Inflammatory Pathways : A study focused on a related phosphonate compound showed significant inhibition of COX-1 and COX-2 enzymes at concentrations as low as 0.1 µM, indicating a strong potential for anti-inflammatory applications .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of phosphonate derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL, showcasing their potential as antimicrobial agents .

Research Findings Summary Table

| Study | Activity | IC50/MIC | Notes |

|---|---|---|---|

| Study 1 | COX Inhibition | 0.1 µM | Strong anti-inflammatory potential |

| Study 2 | Antimicrobial | 50-100 µg/mL | Effective against Gram-positive and Gram-negative bacteria |

| Study 3 | Antioxidant | N/A | Effective free radical scavenger |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate, and how can yield and purity be optimized?

- The compound can be synthesized via the Steglich esterification protocol , which involves alkaline hydrolysis of dimethyl phosphonates followed by esterification with trifluoroethanol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst . For aromatic derivatives, the Pudovik reaction with aldehydes (e.g., benzaldehyde) is effective . Optimization includes controlling reaction temperature (20–25°C), inert atmosphere (N₂), and purification via column chromatography with ethyl acetate/hexane gradients. Purity (>97%) is confirmed via LC–MS and ³¹P NMR .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- ³¹P NMR spectroscopy is essential for confirming the phosphonate moiety, with chemical shifts typically between δ 20–30 ppm (Fig. 6, ). LC–MS (liquid chromatography–mass spectrometry) identifies impurities and reaction byproducts (e.g., residual ethyl esters) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₀H₃₃O₅P, exact mass 408.21 g/mol), while FTIR detects carbonyl (C=O, ~1700 cm⁻¹) and phosphonate (P=O, ~1250 cm⁻¹) groups .

Q. How is migration potential evaluated for food contact material (FCM) applications?

- Migration testing follows EFSA guidelines: the compound is incorporated into polymers (e.g., PET or PEF) and exposed to food simulants (e.g., 10% ethanol, 3% acetic acid) at 40°C for 10 days. Migration is quantified via HPLC-UV with a detection limit of 0.01 mg/kg. Data must comply with EFSA’s threshold of toxicological concern (TTC, 1.5 µg/kg body weight/day) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivatives be addressed?

- Regioselective alkylation at the phosphonate group is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane). For example, alkylation of the 2-oxoethyl group with tert-butyl halides under basic conditions (K₂CO₃) yields >85% regioselectivity. Reaction progress is monitored via ¹H NMR .

Q. Why do degradation pathways differ in aqueous vs. organic solvents, and how are these mechanisms elucidated?

- Hydrolysis in aqueous media occurs via nucleophilic attack at the phosphonate ester, forming phosphonic acid derivatives. In contrast, organic solvents (e.g., DMF) promote β-keto elimination, generating 3,5-di-tert-butylphenol and diethyl vinylphosphonate (confirmed via GC-MS). Degradation kinetics are studied using Arrhenius plots (activation energy ~50 kJ/mol) .

Q. What methodologies assess the compound’s potential as a flame retardant?

- Microscale combustion calorimetry (MCC) measures heat release capacity (HRC) and total heat release (THR). Phosphonate derivatives typically exhibit HRC <200 J/g·K due to char formation. Thermogravimetric analysis (TGA) under N₂ shows thermal stability up to 250°C, with residual char >30% at 600°C. Synergy with inorganic fillers (e.g., SiO₂) is evaluated via UL-94 vertical burning tests .

Methodological Notes

- Neurotoxicity screening : Use SH-SY5Y neuronal cells exposed to 10–100 µM for 24–72 hours. Assess apoptosis (Annexin V/PI staining) and oxidative stress (ROS via DCFH-DA) .

- Environmental persistence : Conduct OECD 308 biodegradation tests in seawater; half-life >60 days indicates low biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.